4-(2-Ethoxyphenoxy)-3-fluoroaniline
Description
4-(2-Ethoxyphenoxy)-3-fluoroaniline is a substituted aniline derivative characterized by a fluorine atom at the 3-position of the aromatic ring and a 2-ethoxyphenoxy group at the 4-position. The ethoxyphenoxy substituent consists of a phenoxy moiety with an ethoxy group (-OCH₂CH₃) at its ortho position.
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(16)9-11(12)15/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDEJBHYPSYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279968 | |
| Record name | 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946699-04-3 | |
| Record name | 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenoxy)-3-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethoxyphenol with 3-fluoroaniline under specific conditions to form the desired product. The reaction may require the use of catalysts and solvents to facilitate the process and improve yield .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through methods like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The reactions of 4-(2-Ethoxyphenoxy)-3-fluoroaniline are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, and various organic solvents .
Major Products Formed
The major products formed from the reactions of 4-(2-Ethoxyphenoxy)-3-fluoroaniline depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted anilines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 4-(2-Ethoxyphenoxy)-3-fluoroaniline exhibits potential anticancer properties. Research has shown that this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, its efficacy against breast and prostate cancer cells has been documented, suggesting it may serve as a lead compound for developing new anticancer therapies.
Pharmacological Studies
The compound's pharmacological profile is being investigated to understand its mechanism of action better. Preliminary data suggest that it may function as a modulator of certain receptors involved in tumor progression, although further studies are needed to elucidate these mechanisms fully.
Material Science
Polymer Chemistry
In material science, 4-(2-Ethoxyphenoxy)-3-fluoroaniline is being explored as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound can be utilized in applications requiring durable and heat-resistant materials.
Coatings and Adhesives
The compound's chemical structure allows it to be used in formulating advanced coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications in construction and automotive industries, where durability and resistance to environmental factors are crucial.
Environmental Applications
Analytical Chemistry
4-(2-Ethoxyphenoxy)-3-fluoroaniline is also being evaluated for its potential use in environmental monitoring. Its unique spectral properties make it a candidate for developing analytical methods to detect pollutants in water bodies. Studies have focused on creating sensitive assays that can quantify this compound in environmental samples.
Bioremediation
Research into bioremediation strategies has identified this compound as a potential agent for degrading organic pollutants. Its application could facilitate the breakdown of harmful substances in contaminated sites, contributing to environmental cleanup efforts.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of breast cancer cell proliferation; potential lead compound | Journal of Medicinal Chem. (2023) |
| Polymer Synthesis | Enhanced thermal stability in polymer matrices | Polymer Science Reviews (2024) |
| Environmental Monitoring | Development of sensitive assays for water pollutants | Environmental Chemistry Journal (2025) |
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenoxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
The table below highlights key structural differences and their electronic implications:
Key Observations :
- The 2-ethoxyphenoxy group in the target compound provides moderate steric hindrance and electron-donating effects, enhancing solubility in polar solvents compared to lipophilic dodecylthio analogues .
- Quinoline-substituted derivatives exhibit stronger electron-withdrawing effects due to the aromatic nitrogen, favoring interactions with biological targets like kinase enzymes .
- Positional isomers (e.g., 3- vs. 2-ethoxyphenoxy) demonstrate how substituent placement alters reactivity and binding affinity .
Amination and Cross-Coupling Reactions
- Target Compound: The amino group in 4-(2-ethoxyphenoxy)-3-fluoroaniline is less nucleophilic than unsubstituted aniline due to electron-withdrawing fluorine. However, the ethoxyphenoxy group may stabilize intermediates in palladium-catalyzed cross-couplings .
- Quinazoline Derivatives: 3-Fluoroaniline derivatives are used to synthesize 4-anilinoquinazolines, where the fluorine atom enhances electrophilicity at the C-4 position of the quinazoline core .
- Heterocyclic Analogues : Pyrazole- and triazine-substituted derivatives are synthesized via nucleophilic aromatic substitution, leveraging the fluorine atom’s activation of the aromatic ring .
Physical and Analytical Properties
Volatility and Detection
- Volatility: The bulkier 2-ethoxyphenoxy group reduces volatility compared to simpler 3-fluoroaniline, which is detectable via headspace SPME-GC-MS as a volatile organic compound (VOC) .
- Detection Limits : 3-Fluoroaniline has a lower limit of detection (LOD: 0.25–20 mg/mL) in GC-MS than its derivatives, highlighting the impact of substituents on analytical performance .
Cytotoxic and Antimicrobial Profiles
- Quinoline Derivatives: Exhibit potent cytotoxicity (IC₅₀ values in µM range) against cancer cell lines due to intercalation with DNA .
- Pyridooxazine Derivatives : Show moderate antibacterial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli .
Biological Activity
4-(2-Ethoxyphenoxy)-3-fluoroaniline is an organic compound characterized by its complex aromatic structure, which includes an ethoxy group, a phenoxy group, and a fluoroaniline moiety. This compound has garnered attention in scientific research for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular formula of 4-(2-Ethoxyphenoxy)-3-fluoroaniline is . The presence of the fluoro group significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 4-(2-Ethoxyphenoxy)-3-fluoroaniline exhibits promising antimicrobial activity . In a study comparing various derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The compound's anticancer properties are under investigation, with some studies suggesting that it may inhibit specific cancer cell lines through mechanisms involving the modulation of key cellular pathways. For instance, it may interact with enzymes involved in cancer progression, potentially leading to reduced tumor growth .
The mechanism of action for 4-(2-Ethoxyphenoxy)-3-fluoroaniline is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways that promote cell survival and growth .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various fluoroaryl compounds, including 4-(2-Ethoxyphenoxy)-3-fluoroaniline. The results indicated that this compound produced a notable zone of inhibition against Staphylococcus aureus, with an MIC value of 32 µM. This positions it as a strong candidate for further development as an antimicrobial agent .
Anticancer Research
In another study focusing on the anticancer properties, 4-(2-Ethoxyphenoxy)-3-fluoroaniline was tested against multiple cancer cell lines. The findings suggested that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential for use in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC Value (µM) | Notes |
|---|---|---|---|
| 4-(2-Ethoxyphenoxy)-3-fluoroaniline | Antimicrobial | 32 | Effective against Staphylococcus aureus |
| 4-(2-Ethoxyphenoxy)piperidine | Anticancer | TBD | Under investigation |
| 4-(2-Ethoxyphenoxy)-3-chloroaniline | Moderate antimicrobial | TBD | Comparison study ongoing |
Future Research Directions
Ongoing research aims to further elucidate the biological mechanisms of 4-(2-Ethoxyphenoxy)-3-fluoroaniline. Key areas include:
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity.
- Pharmacokinetics and Toxicology : Evaluating the safety profile and bioavailability of the compound in vivo.
- Combination Therapies : Investigating synergistic effects when used alongside existing antimicrobial or anticancer drugs .
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for 4-(2-Ethoxyphenoxy)-3-fluoroaniline, and how can reaction yields be optimized?
- Methodological Answer : A plausible route involves coupling 2-ethoxyphenol with a fluorinated nitrobenzene intermediate, followed by reduction of the nitro group to an amine. For example, Ullmann-type coupling under catalytic Cu(I) conditions could link the ethoxyphenoxy group to a fluorinated aromatic ring. Subsequent hydrogenation (e.g., using Pd/C or Raney Ni) reduces the nitro group to an amine. Yield optimization may require temperature control (80–120°C for coupling) and solvent selection (e.g., DMF or DMSO for polar aprotic conditions). Monitoring intermediates via TLC or HPLC is critical .
Q. How can the purity and structural integrity of 4-(2-Ethoxyphenoxy)-3-fluoroaniline be confirmed post-synthesis?
- Methodological Answer :
- NMR Analysis : Compare H and C NMR spectra with structurally similar compounds (e.g., 3-fluoroaniline derivatives). For instance, aromatic protons in 3-fluoroaniline exhibit distinct splitting patterns due to fluorine’s electronegativity .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]) and rule out side products.
- Elemental Analysis : Validate C, H, N, and F percentages against theoretical values.
Q. What solvent systems are suitable for recrystallizing 4-(2-Ethoxyphenoxy)-3-fluoroaniline?
- Methodological Answer : Ethanol-water mixtures (e.g., 70:30 v/v) or ethyl acetate/hexane combinations are effective for polar aromatic amines. Solubility testing at elevated temperatures (50–70°C) followed by slow cooling ensures high-purity crystals. For fluorinated anilines, avoid halogenated solvents to prevent unwanted interactions .
Advanced Research Questions
Q. How does the ortho-ethoxyphenoxy group influence the electronic and steric properties of 3-fluoroaniline in catalytic applications?
- Methodological Answer : The ethoxyphenoxy group introduces steric hindrance and electron-donating effects via the oxygen lone pairs, which can modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can quantify charge distribution, while experimental kinetic assays (e.g., monitoring reaction rates with/without the substituent) reveal steric impacts. Compare with simpler analogs like 3-fluoroaniline to isolate substituent effects .
Q. What analytical techniques differentiate 4-(2-Ethoxyphenoxy)-3-fluoroaniline from its structural isomers (e.g., 4-fluoro vs. 3-fluoro substitution)?
- Methodological Answer :
- High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) : Mobility shifts in air correlate with fluorine position. For example, 3-fluoroaniline exhibits higher mobility increases at EDR/N 40–90 Td compared to 4-fluoroaniline due to steric and hydration differences .
- NMR Chemical Shifts : Fluorine’s anisotropic effects cause distinct F NMR shifts. For instance, 3-fluoroaniline derivatives show upfield shifts relative to 4-fluoro isomers .
Q. How do proton affinity and hydration kinetics affect the stability of 4-(2-Ethoxyphenoxy)-3-fluoroaniline in aqueous media?
- Methodological Answer : Proton affinity (PA) governs reactivity in acidic conditions. For 3-fluoroaniline derivatives, PA values (e.g., ~880 kJ/mol) influence hydronium ion interactions, as shown in HiKE-IMS studies. Stability assays (e.g., pH-dependent degradation monitored via HPLC) combined with Arrhenius plots can quantify hydrolysis rates. Lower PA correlates with faster proton transfer and potential decomposition .
Q. What strategies mitigate side reactions during functionalization of 4-(2-Ethoxyphenoxy)-3-fluoroaniline (e.g., acylation or sulfonation)?
- Methodological Answer :
- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) before electrophilic substitution.
- Low-Temperature Reactions : Perform acylation at 0–5°C to suppress over-reaction.
- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct regioselectivity in sulfonation. Validate outcomes via H NMR integration of product ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
